Documented Synthetic Yield vs. Chloro Precursor: 78.5% Under Microwave Conditions
The preparation of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine from 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-Boc-piperazine proceeds with a reported yield of 78.5% under microwave irradiation at 80°C for 2 hours in 1,4-dioxane using DIEA as base . This represents the final step in a three-step sequence starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (bromination: 99% yield; Boc-piperazine substitution: 78.5%), yielding an overall 77.7% for the two-step conversion from the commercially available dichloro starting material . This yield is specifically documented in CN108997351A as Intermediate 3 and serves as the basis for subsequent Akt inhibitor library construction .
| Evidence Dimension | Isolated yield of Boc-piperazine substitution on 5-bromo-4-chloro-pyrrolo[2,3-d]pyrimidine core |
|---|---|
| Target Compound Data | 78.5% isolated yield (microwave, 80°C, 2 h, DIEA/dioxane) |
| Comparator Or Baseline | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22276-95-5); synthesis of this precursor from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine achieved 99% yield with NBS/acetonitrile at 100°C under microwave |
| Quantified Difference | The overall two-step conversion (bromination + Boc-piperazine substitution) proceeds with 77.7% overall yield. The reported yield for this specific transformation from the chloro precursor is 78.5%, providing a benchmark for route feasibility assessment. |
| Conditions | Microwave reactor; 1-tert-butoxycarbonylpiperazine (6 mmol), Intermediate 2 (5 mmol), DIEA (7.5 mmol), 5 mL dioxane, 80°C, 2 h; recrystallization purification |
Why This Matters
This documented yield provides a quantitative baseline for procurement decisions, enabling chemists to assess whether in-house synthesis of this intermediate is cost-competitive vs. direct purchase at 97% purity from vendors.
